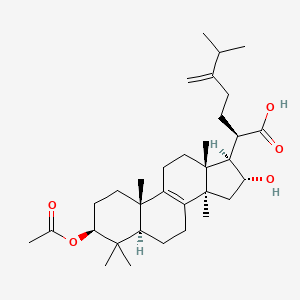

Pachymic Acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCLYGKCGVBHN-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29070-92-6 | |

| Record name | Pachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachymic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACHYMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sources and Isolation Methodologies of Pachymic Acid

Gene Identification and Cloning Related to Biosynthesis

Transcriptome and genome sequencing of Wolfiporia cocos have been instrumental in identifying candidate genes involved in pachymic acid biosynthesis. plos.orgnih.gov By comparing gene expression levels between different growth stages (mycelia vs. sclerotia), researchers have identified upregulated genes in the MVA pathway and later modification steps that correlate with higher triterpenoid (B12794562) production. plos.org

Key genes that have been identified and, in some cases, cloned include:

Farnesyl diphosphate (B83284) synthase (FPS): A crucial enzyme in the MVA pathway that produces the direct precursor to squalene. mdpi.commdpi.com

Squalene epoxidase (SQE): A rate-limiting enzyme that catalyzes the formation of 2,3-oxidosqualene (B107256), the precursor to lanosterol (B1674476). researchgate.netresearchgate.net

Lanosterol synthase (LSS): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. plos.org

Cytochrome P450 enzymes (CYPs): Several CYPs have been identified as being involved in the oxidative modifications of the lanosterol backbone. researchgate.netnih.gov For instance, CYP5035D1C31 was identified as the key enzyme for lanosterol C-16 hydroxylation. nih.gov

Sterol O-acyltransferase (WcSOAT): This enzyme is responsible for the final acetylation step to produce this compound. mdpi.com

The following table highlights some of the key genes identified in the this compound biosynthetic pathway and their functions.

| Gene | Encoded Enzyme | Function in this compound Biosynthesis |

| FPS | Farnesyl diphosphate synthase | Synthesis of farnesyl diphosphate (FPP), a key precursor |

| SQE | Squalene epoxidase | Catalyzes the formation of the precursor to lanosterol |

| LSS | Lanosterol synthase | Cyclization to form the lanosterol skeleton |

| CYP5035D1C31 | Cytochrome P450 | C-16 hydroxylation of the lanosterol derivative |

| WcSOAT | Sterol O-acyltransferase | Final acetylation of tumulosic acid to form this compound |

Metabolic Engineering Strategies in Host Organisms

With the identification of key biosynthetic genes, metabolic engineering efforts are underway to increase this compound yield. These strategies often involve overexpressing rate-limiting enzymes or introducing the entire biosynthetic pathway into a more manageable host organism, such as Escherichia coli or Saccharomyces cerevisiae. mdpi.comfrontiersin.org

Strategies include:

Overexpression of pathway genes: Increasing the expression of genes like FPS and SQE in Poria cocos can potentially boost the flux towards triterpenoid synthesis. mdpi.comresearchgate.net

Heterologous expression: The entire biosynthetic pathway for this compound can be assembled in a heterologous host. plos.org This approach allows for production in a controlled fermentation environment, which can be more efficient than cultivation of the slow-growing fungus. frontiersin.org For example, the heterologous expression of CYP5035D1C31 has been used to confirm its function. nih.gov

Promoter engineering: Replacing native gene promoters with stronger, inducible promoters can allow for more precise control and higher levels of gene expression, leading to increased production of this compound. frontiersin.org

Regulation of Pachymic Acid Biosynthesis

Environmental Factors Influencing Production

The biosynthesis and accumulation of this compound in Wolfiporia cocos are significantly influenced by a variety of environmental and culture conditions. These factors can be manipulated to enhance the yield of this bioactive compound in both natural and laboratory settings.

Physical and Geographical Factors: Research on wild P. cocos has shown that geographical factors such as altitude and temperature, along with soil fertility, are major contributors to the variation in the metabolic profile, including triterpenoid (B12794562) content. nih.gov Temperature, in particular, has a direct impact on the mycelial growth of the fungus and the expression of genes involved in the this compound biosynthetic pathway. nih.gov The optimal temperature for the mycelial growth of P. cocos is generally reported to be between 25°C and 30°C. researchgate.net

Culture Conditions: In laboratory and industrial fermentation, the conditions of liquid culture play a pivotal role in this compound production.

Culture Method: Studies have demonstrated that a two-stage culture method, involving an initial shaking culture phase for biomass growth followed by a static culture phase, can lead to higher accumulation of triterpenoids compared to continuous shaking culture. cjnmcpu.com

Medium Composition: The composition of the fermentation medium, including the sources of carbon and nitrogen (e.g., sucrose (B13894) and peptone) and the initial pH of the medium, are critical parameters that must be optimized to maximize both mycelial biomass and this compound yield. researchgate.net

Chemical Elicitors: The application of external chemical stimuli, known as elicitors, is a recognized strategy for boosting the production of secondary metabolites in fungi.

Methyl Jasmonate (MeJA): This plant signaling molecule has been shown to be an effective elicitor in W. cocos. nih.gov Treatment with MeJA can significantly induce the expression of key biosynthetic genes, such as WcSOAT, leading to a corresponding increase in the accumulation of this compound. nih.govnih.gov

Other Elicitors: In related medicinal fungi, other elicitors like salicylic (B10762653) acid and ethephon (B41061) have also been successfully used to enhance the production of triterpenoids by upregulating the transcription of biosynthetic genes. scirp.org

Table 2: Influence of Environmental Factors on this compound Production This table is interactive. You can sort and filter the data.

| Factor | Condition | Observed Effect | Source(s) |

|---|---|---|---|

| Temperature | Optimal range of 25-30°C | Promotes optimal mycelial growth and gene expression for biosynthesis. | nih.govresearchgate.net |

| Culture Method | Two-stage culture (shaking then static) | Increases overall triterpenoid yield compared to single-stage methods. | cjnmcpu.com |

| Medium pH | Optimized initial pH | Significantly impacts both mycelial biomass and this compound content. | researchgate.net |

| Nutrients | Optimized sucrose and peptone levels | Crucial for maximizing the final yield of this compound. | researchgate.net |

| Elicitor | Methyl Jasmonate (MeJA) | Induces expression of biosynthetic genes (WcSOAT) and enhances this compound accumulation. | nih.govnih.gov |

| Geography | Altitude, Soil Fertility | Correlates with differences in the triterpenoid profiles of wild P. cocos. | nih.gov |

Transcriptional and Translational Control Mechanisms

The production of this compound is tightly regulated at the molecular level, primarily through the control of gene expression (transcription) and, to a lesser extent, the efficiency of protein synthesis (translation).

Transcriptional Control: The rate of this compound biosynthesis is closely linked to the transcriptional activity of the genes encoding the pathway's enzymes. Transcriptome analyses have revealed that genes for key enzymes in the MVA pathway, such as HMG-CoA reductase, farnesyl diphosphate synthase, and lanosterol synthase, are significantly upregulated during the mycelial stage of W. cocos, which corresponds to a higher rate of triterpenoid production compared to the sclerotium stage. plos.org

Gene manipulation studies have provided direct evidence for the roles of specific genes and their transcriptional control:

Overexpression and Silencing: Overexpression of key genes like WcSOAT, WcCYP64-1, WcCYP52, and WcCYP_FUM15 in W. cocos has been shown to significantly increase the production of this compound and its precursors. nih.govnih.gov Conversely, silencing or knocking out these genes leads to a marked decrease in the accumulation of these compounds, confirming their essential role and that their expression level is a rate-limiting factor. nih.govdntb.gov.uanih.gov

Transcription Factors: The entire biosynthetic pathway is likely coordinated by transcription factors. While specific regulators for the this compound pathway are still under investigation, studies in related fungi have identified transcription factors that control triterpenoid synthesis. For example, a transcription factor named SlMYB was found to act as a negative regulator of the pathway in Sanghuangporus lonicericola, suggesting that similar regulatory proteins may exist in W. cocos. researchgate.netresearchgate.net The expression of these regulatory proteins can, in turn, be influenced by environmental signals and elicitors. scirp.org

Translational Control: While transcriptional control is the most studied regulatory mechanism, the efficiency of translation—the process of synthesizing enzymes from their mRNA templates—also plays a role. nih.gov To enhance the production of triterpenoids in engineered systems, codon optimization is a common strategy. nih.gov This involves modifying the gene sequence to use codons that are more frequently used by the host organism, which can lead to higher levels of functional enzyme being produced from the same amount of mRNA. While specific studies on applying this to this compound are not detailed, it represents a key mechanism for controlling the biosynthetic output. nih.gov

Table 3: Genes and Regulatory Mechanisms in this compound Biosynthesis This table is interactive. You can sort and filter the data.

| Gene/Regulator | Type | Mechanism of Control | Impact on Production | Source(s) |

|---|---|---|---|---|

| LSS, HMGR, SQS | Biosynthetic Genes | Upregulation during active growth phases (mycelia). | Increased precursor supply for triterpenoid synthesis. | plos.orgscirp.org |

| WcSOAT | Biosynthetic Gene | Induced by elicitor (MeJA); upregulation via overexpression. | Increased conversion of tumulosic acid to this compound. | nih.govdntb.gov.ua |

| WcCYP64-1, WcCYP52 | Biosynthetic Genes | Upregulation via overexpression. | Increased this compound content. | nih.gov |

| CYP5035D1C31 | Biosynthetic Gene | Gene editing (CRISPR/Cas9) confirms its key role in lanosterol modification. | Knockout reduces/eliminates this compound synthesis. | nih.gov |

Pharmacological Investigations of Pachymic Acid

Anti-Inflammatory Effects of Pachymic Acid

This compound has demonstrated notable anti-inflammatory effects across a range of experimental models. Its mechanisms of action involve the modulation of inflammatory mediators, inhibition of critical signaling pathways, and efficacy in both cellular and animal models of inflammation.

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines)

This compound has been shown to effectively suppress the production and expression of several pro-inflammatory cytokines and chemokines. In a study involving a lipopolysaccharide (LPS)-induced rat model of pneumonia, administration of this compound significantly lowered the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) in lung tissues. researchgate.net Similarly, in LPS-stimulated H9c2 cardiomyocytes, this compound attenuated the mRNA expression of IL-1, IL-6, and TNF-α. nih.govplos.org Further research on human dental pulp cells and MC-3T3 E1 cells revealed that this compound could suppress the secretion of TNF-α and IL-1β. nih.govplos.org In a model of hemorrhagic shock-induced cardiac injury, pretreatment with this compound suppressed the mRNA and protein levels of IL-1β, IL-6, and TNF-α in heart tissues. scielo.br Additionally, in a mouse model of intestinal mucosal injury, this compound decreased the secretion levels of TNF-α, IL-1β, and IL-8. scielo.br

The compound also influences enzymes involved in the inflammatory process. For instance, it has been shown to exhibit inhibitory activity against phospholipase A2 in vitro. nih.govplos.org In chondrocytes stimulated with interleukin-1β, this compound inhibited the production of inflammatory mediators including nitric oxide, inducible nitric oxide synthase (iNOS), prostaglandin (B15479496) E2, and cyclooxygenase-2 (COX-2). grantome.com

Table 1: Modulation of Inflammatory Mediators by this compound

| Mediator | Model System | Effect | Reference(s) |

|---|---|---|---|

| TNF-α | LPS-induced rat pneumonia model | Decreased levels in lung tissue | researchgate.net |

| IL-6 | LPS-induced rat pneumonia model | Decreased levels in lung tissue | researchgate.net |

| IL-1β | LPS-induced rat pneumonia model | Decreased levels in lung tissue | researchgate.net |

| MCP-1 | LPS-induced rat pneumonia model | Decreased levels in lung tissue | researchgate.net |

| TNF-α | LPS-stimulated H9c2 cardiomyocytes | Attenuated mRNA expression | nih.govplos.org |

| IL-6 | LPS-stimulated H9c2 cardiomyocytes | Attenuated mRNA expression | nih.govplos.org |

| IL-1β | LPS-stimulated H9c2 cardiomyocytes | Attenuated mRNA expression | nih.govplos.org |

| TNF-α | Human dental pulp cells | Suppressed secretion | nih.govplos.org |

| IL-1β | Human dental pulp cells | Suppressed secretion | nih.govplos.org |

| IL-1β | Hemorrhagic shock rat model | Suppressed mRNA and protein levels in heart | scielo.br |

| IL-6 | Hemorrhagic shock rat model | Suppressed mRNA and protein levels in heart | scielo.br |

| TNF-α | Hemorrhagic shock rat model | Suppressed mRNA and protein levels in heart | scielo.br |

| TNF-α | Mouse model of intestinal mucosal injury | Decreased secretion | scielo.br |

| IL-1β | Mouse model of intestinal mucosal injury | Decreased secretion | scielo.br |

| IL-8 | Mouse model of intestinal mucosal injury | Decreased secretion | scielo.br |

| Phospholipase A2 | In vitro | Inhibitory activity | nih.govplos.org |

| Nitric Oxide | IL-1β-stimulated chondrocytes | Inhibited production | grantome.com |

| iNOS | IL-1β-stimulated chondrocytes | Inhibited production | grantome.com |

| Prostaglandin E2 | IL-1β-stimulated chondrocytes | Inhibited production | grantome.com |

| COX-2 | IL-1β-stimulated chondrocytes | Inhibited production | grantome.com |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK)

A significant aspect of this compound's anti-inflammatory action is its ability to inhibit key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In a rat model of pneumonia, this compound was found to suppress the activation of both NF-κB and MAPK pathways. researchgate.netaacrjournals.orgjst.go.jp This was evidenced by the reduced phosphorylation of p65 (a subunit of NF-κB), p38, and extracellular signal-regulated kinase 1/2 (ERK1/2). researchgate.net

In a study on hemorrhagic shock, this compound pretreatment suppressed the activation of the NF-κB pathway by inhibiting the phosphorylation and nuclear translocation of NF-κB p65. scielo.br Similarly, in osteoarthritis models, this compound inhibited the NF-κB signaling pathway, which was mediated by the overexpression of Sirtuin 6 (SIRT6). grantome.com The anti-inflammatory effects in oral cells have also been linked to the suppression of NF-κB translocation. nih.govplos.org

The MAPK signaling pathway is another critical target of this compound. In a model of metabolic dysfunction-associated steatotic liver disease, this compound was shown to downregulate the expression of MAPK proteins. spandidos-publications.com Furthermore, in H9c2 cardiomyocytes, this compound was observed to inhibit LPS-induced apoptosis via the ERK1/2 and p38 pathways. nih.govplos.org

In Vitro Cellular Models of Inflammation

This compound has been evaluated in various in vitro cellular models of inflammation, consistently demonstrating its anti-inflammatory potential. In lipopolysaccharide (LPS)-stimulated H9c2 cardiomyocytes, it reduced apoptosis and attenuated the increase in mRNA expression of pro-inflammatory cytokines. nih.govplos.org In human dental pulp cells, this compound was found to inhibit inflammation by increasing the expression of heme oxygenase 1 (HO-1) and suppressing NF-κB translocation. nih.govplos.org

In a study using interleukin-1β (IL-1β) to induce an inflammatory response in chondrocytes, this compound inhibited the production of several inflammatory mediators, including nitric oxide, iNOS, prostaglandin E2, and COX-2. grantome.com It also reversed the upregulation of matrix metalloproteinase-3 and thrombospondin motifs 5, and the downregulation of collagen type II and aggrecan, indicating a protective effect on the extracellular matrix. grantome.com Furthermore, in human colon carcinoma cells (Caco-2) used as an in vitro model for intestinal mucosal injury, this compound treatment blocked the inhibitory effect of trinitrobenzenesulfonic acid (TNBS) on cell viability and abolished TNBS-induced apoptosis. scielo.br

In Vivo Models of Acute and Chronic Inflammation

The anti-inflammatory properties of this compound have been validated in several in vivo models of both acute and chronic inflammation. In a rat model of pneumonia induced by LPS, this compound improved histopathological changes in the lungs, inhibited the expression of inflammatory cytokines, and suppressed cell apoptosis. researchgate.netaacrjournals.orgjst.go.jp

In a mouse model of osteoarthritis, this compound contributed to the improvement of cartilage damage. grantome.com Studies have also shown its effectiveness in TPA-induced mouse ear edema and phospholipase A2-induced mouse paw edema. nih.govplos.org In a rat model of hemorrhagic shock, pretreatment with this compound alleviated cardiac injury, reduced inflammatory cell infiltration, and modulated macrophage polarization by suppressing M1 and exaggerating M2 polarization in the heart. scielo.br Furthermore, in a mouse model of intestinal mucosal injury induced by TNBS, this compound reduced the disease activity index and improved the macroscopic and microscopic signs of intestinal damage. scielo.br It also decreased the levels of pro-inflammatory factors and oxidative stress markers. scielo.br

Antineoplastic Activities of this compound

This compound has emerged as a compound with significant antineoplastic activities, primarily through the induction of apoptosis in various cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines

This compound has been demonstrated to induce apoptosis in a wide array of cancer cell lines, including those of the stomach, pancreas, liver, lung, and prostate. plos.orgscielo.brspandidos-publications.comspandidos-publications.com

In gastric cancer SGC-7901 cells, this compound induced apoptosis in a concentration-dependent manner. spandidos-publications.com This was associated with an increase in the expression of Bax, cytochrome c, and caspase-3, and a decrease in Bcl-2 expression. spandidos-publications.com The pro-apoptotic effect was linked to the inactivation of the JAK2/STAT3 signaling pathway. spandidos-publications.com

In gemcitabine-resistant pancreatic cancer cells (PANC-1 and MIA PaCa-2), this compound triggered apoptosis, which was associated with the induction of endoplasmic reticulum (ER) stress. scielo.br This was confirmed by the increased expression of XBP-1s, ATF4, Hsp70, CHOP, and phospho-eIF2α. scielo.br The induction of apoptosis was further evidenced by the cleavage of PARP. scielo.br

In liver cancer cells (HepG2 and Huh7), this compound triggered apoptosis by increasing the cleavage of caspase-3 and caspase-9, upregulating Bax and cytochrome c expression, and reducing the expression of Bcl-2, suggesting the involvement of the mitochondrial pathway. spandidos-publications.com

In lung cancer cells (NCI-H23 and NCI-H460), this compound induced apoptosis accompanied by G2/M phase arrest. plos.org The mechanism was shown to involve the production of reactive oxygen species (ROS), leading to the activation of both the JNK and ER stress apoptotic pathways. plos.org

In prostate cancer cells (LNCaP and DU145), this compound induced characteristic features of apoptosis, including DNA laddering, PARP cleavage, and the activation of caspase-3 and caspase-9. jst.go.jp This effect was observed in both androgen-dependent and -independent cell lines. jst.go.jp

Table 2: Induction of Apoptosis in Cancer Cell Lines by this compound

| Cancer Cell Line | Key Molecular Events | Reference(s) |

|---|---|---|

| Gastric Cancer (SGC-7901) | Increased Bax, cytochrome c, caspase-3; Decreased Bcl-2; Inactivation of JAK2/STAT3 pathway | spandidos-publications.com |

| Pancreatic Cancer (PANC-1, MIA PaCa-2) | Induction of ER stress (increased XBP-1s, ATF4, Hsp70, CHOP, p-eIF2α); PARP cleavage | scielo.br |

| Liver Cancer (HepG2, Huh7) | Increased cleavage of caspase-3 and caspase-9; Upregulation of Bax and cytochrome c; Downregulation of Bcl-2 | spandidos-publications.com |

| Lung Cancer (NCI-H23, NCI-H460) | G2/M phase arrest; ROS production; Activation of JNK and ER stress pathways | plos.org |

| Prostate Cancer (LNCaP, DU145) | DNA laddering; PARP cleavage; Activation of caspase-3 and caspase-9 | jst.go.jp |

| Bladder Cancer (EJ) | Upregulation of DR5; ROS generation; Modulation of Bcl-2 and IAP family members | |

| Breast Cancer (SK-BR-3) | ROS and ER stress generation; Upregulation of cleaved caspases and PARP |

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound, a lanostane-type triterpenoid (B12794562) found in Poria cocos, has demonstrated notable capabilities in curbing the proliferation of various cancer cells by inducing cell cycle arrest. nih.gov This process is fundamental to its anticancer activity, as it halts the division of malignant cells.

The compound has been shown to cause cell cycle arrest at different phases depending on the cancer type. For instance, in human gastric cancer cells, this compound can induce G0/G1 phase arrest. nih.gov This is achieved by modulating the expression of key cell cycle regulators. Specifically, it downregulates the expression of cyclin D1, cyclin E, CDK2, and CDK4. nih.gov In breast cancer and ovarian cancer cells, this compound also promotes G0/G1 phase arrest. nih.gov Studies on non-small cell lung cancer (NSCLC) cells, such as H23 and H460, have revealed that this compound induces G2/M phase arrest. mdpi.com This effect is linked to an increase in reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK), and induction of endoplasmic reticulum (ER) stress. mdpi.com In some cases, such as in certain gastric cancer cell lines, this compound has been observed to induce both G1 and G2/M phase arrest. nih.gov

The underlying mechanisms often involve the p53 tumor suppressor protein. This compound can increase the expression of p53, which in turn boosts the levels of p21, a cyclin-dependent kinase inhibitor. nih.gov This leads to the degradation of cyclin D-CDK4/6 complexes, which are crucial for the progression from G1 to S phase. nih.gov Furthermore, this compound can inhibit the AKT and ERK signaling pathways, which are known to promote cell proliferation. nih.gov

Table 1: Effect of this compound on Cell Cycle Arrest in Various Cancer Cell Lines

| Cancer Cell Line | Cell Cycle Phase Arrested | Key Molecular Changes |

|---|---|---|

| Gastric Cancer (SGC-7901) | G0/G1 | ↓ Cyclin D1, Cyclin E, CDK2, CDK4. nih.govnih.gov |

| Breast Cancer | G0/G1 | ↑ p53, ↑ p21, ↓ Cyclin D/CDK4/6, ↓ Cyclin E/CDK2. nih.gov |

| Ovarian Cancer (HO-8910) | G1 | ↓ β-catenin, ↓ COX-2. nih.gov |

| Non-Small Cell Lung Cancer (H23, H460) | G2/M | ↑ ROS, ↑ JNK activation, ↑ ER stress. mdpi.com |

Anti-Angiogenic Effects and Metastasis Inhibition

This compound has been shown to impede two critical processes in cancer progression: angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells).

Its anti-angiogenic properties are partly due to its ability to inhibit the expression of matrix metalloproteinase-3 (MMP-3), a key enzyme in the degradation of the extracellular matrix which is necessary for new blood vessel formation. nih.gov The compound's impact on angiogenesis is also linked to the inhibition of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.govane.pl By interfering with these pathways, this compound can help to starve tumors of the nutrients and oxygen they need to grow.

In terms of metastasis, this compound has been found to suppress the invasion and migration of cancer cells. In breast cancer cells, for example, it has been shown to inhibit invasion by suppressing the expression of matrix metalloproteinase-9 (MMP-9) in a manner dependent on the transcription factor NF-κB. nih.gov Similarly, in liver cancer cells (HepG2 and Huh7), this compound markedly inhibits cell invasion and migration. jst.go.jp This is associated with the modulation of epithelial-to-mesenchymal transition (EMT) markers, where the expression of the epithelial marker E-cadherin is increased, and the mesenchymal marker N-cadherin is decreased. jst.go.jp It also significantly reduces the levels of MMP-2 and MMP-9 in these cells. jst.go.jp The FAK-Src-JNK signaling pathway is implicated in this inhibitory effect on liver cancer cell EMT. jst.go.jp In pancreatic cancer cells, this compound's anti-invasive effects are associated with the downregulation of MMP-7. semanticscholar.org

Synergistic Effects with Conventional Chemotherapeutic Agents

A significant aspect of this compound's potential in oncology is its ability to work synergistically with conventional chemotherapy drugs. This can enhance the effectiveness of these treatments and potentially overcome drug resistance.

For instance, in gemcitabine-resistant pancreatic cancer cells, this compound has been shown to trigger apoptosis, suggesting it could be used to treat chemotherapy-resistant pancreatic cancer. plos.org The mechanism for this is linked to the induction of endoplasmic reticulum (ER) stress. plos.org In breast cancer, the co-administration of a Poria cocos extract containing this compound and dehydrotumulosic acid with doxorubicin (B1662922) enhanced the sensitivity of drug-resistant cells. researchgate.net This effect was mainly attributed to the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance. cybermedlife.eu The combination of doxorubicin and the Poria cocos extract in a liposomal delivery system demonstrated a stronger anti-tumor effect in a mouse model of drug-resistant breast cancer compared to either treatment alone. cybermedlife.eu

Furthermore, in non-small cell lung cancer, a combination of Yangyin Fuzheng Decoction, which may contain this compound, and cisplatin (B142131) showed enhanced apoptotic signaling in cancer cells. researchgate.net

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type | Observed Synergistic Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Gemcitabine | Pancreatic Cancer | Induces apoptosis in resistant cells. plos.org | Induction of endoplasmic reticulum (ER) stress. plos.org |

| Doxorubicin | Breast Cancer | Enhanced sensitivity of drug-resistant cells. researchgate.netcybermedlife.eu | Inhibition of P-glycoprotein (P-gp) function. cybermedlife.eu |

Mechanisms of Action in Specific Cancer Types (in vitro and in vivo)

The anticancer mechanisms of this compound are multifaceted and can vary depending on the cancer type.

In Prostate Cancer: In vitro studies have shown that this compound significantly reduces the proliferation of prostate cancer cells and induces apoptosis. researchgate.netgrantome.com This is achieved through the inactivation of the AKT signaling pathway and the subsequent downregulation of its downstream proteins. researchgate.netgrantome.com The induction of apoptosis involves the activation of caspases-9 and -3, suggesting a mitochondria-mediated pathway. researchgate.net In vivo studies using xenografts in nude mice have confirmed that extracts of Poria cocos containing this compound can inhibit the growth of prostate cancer. grantome.com

In Glioblastoma: While specific mechanisms for this compound in glioblastoma are still being elucidated, related compounds and general principles in cancer biology suggest that it may induce cell cycle arrest and apoptosis. For instance, other small molecules have been shown to induce G1/S phase cell cycle arrest in glioblastoma cells through the p53 and cyclin-dependent kinase signaling pathways. frontiersin.org

In Lung Cancer: In human lung adenocarcinoma cells, this compound has been shown to be cytotoxic, with this effect being independent of the p53 status of the cancer cells. nih.gov The mechanism involves the induction of apoptosis through a caspase-3-dependent mitochondrial pathway. nih.gov In non-small cell lung cancer cells, this compound induces G2/M cell cycle arrest and apoptosis by increasing reactive oxygen species (ROS) and activating the JNK mitochondrial and endoplasmic reticulum stress pathways. nih.gov

Immunomodulatory Properties of this compound

This compound also exhibits immunomodulatory properties, influencing both the innate and adaptive immune systems. tandfonline.com

Effects on Innate Immune Cells (e.g., Macrophages, Dendritic Cells)

This compound can modulate the activity of key innate immune cells. In murine macrophages (RAW 264.7 cells), polysaccharides from Poria cocos have been shown to enhance the immune response by increasing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgfrontiersin.org This is mediated through the activation of the NF-κB signaling pathway. frontiersin.orgfrontiersin.org While these studies focus on polysaccharides, triterpenoids like this compound are also known to have anti-inflammatory effects, suggesting a complex regulatory role. biorxiv.org For instance, an acetyl derivative of a related triterpenoid has been reported to have anti-inflammatory effects on murine macrophages. biorxiv.org

Modulation of Adaptive Immune Responses (e.g., T-cells, B-cells)

The influence of this compound on adaptive immunity is an area of ongoing research. Some studies suggest that compounds from Poria cocos can regulate T-cell responses. For example, ginsenosides, which share some structural similarities with this compound, are known to maintain the Th1/Th2 balance. mdpi.com this compound itself has been noted for its protective roles in inflammation, partly by inhibiting NF-κB activation, which is a key signaling pathway in T-cell activation and differentiation. mdpi.com By modulating cytokine production and signaling pathways, this compound may influence the direction and intensity of T-cell and, consequently, B-cell responses.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclin A |

| Cyclin B1 |

| Cyclin D1 |

| Cyclin E |

| Cyclin-dependent kinase 2 (CDK2) |

| Cyclin-dependent kinase 4 (CDK4) |

| Cyclin-dependent kinase 6 (CDK6) |

| p21 |

| p53 |

| β-catenin |

| Cyclooxygenase-2 (COX-2) |

| KRAS |

| Matrix metalloproteinase-2 (MMP-2) |

| Matrix metalloproteinase-3 (MMP-3) |

| Matrix metalloproteinase-7 (MMP-7) |

| Matrix metalloproteinase-9 (MMP-9) |

| Vascular endothelial growth factor (VEGF) |

| E-cadherin |

| N-cadherin |

| FAK (Focal adhesion kinase) |

| Src |

| JNK (c-Jun N-terminal kinase) |

| Gemcitabine |

| Doxorubicin |

| Cisplatin |

| P-glycoprotein (P-gp) |

| Bax |

| Bcl-2 |

| Akt (Protein kinase B) |

| ERK (Extracellular signal-regulated kinase) |

| Caspase-3 |

| Caspase-9 |

| Nitric oxide (NO) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| NF-κB (Nuclear factor-kappa B) |

Regulation of Immunosuppressive Microenvironments

The tumor microenvironment (TME) often fosters immunosuppression, allowing cancer cells to evade the host's immune system. This compound has demonstrated the potential to counteract this by modulating various components of the TME.

Research indicates that this compound may exert its therapeutic effects by influencing the tumor immune microenvironment. nih.gov Studies have shown its involvement with immune cells such as activated Dendritic cells, Eosinophils, M0 and M1 Macrophages, and activated memory CD4+ T cells. nih.govresearchgate.net For instance, in the context of bladder cancer, this compound is suggested to regulate the TME. tandfonline.com One of the proposed mechanisms involves the chemotactic gene CCL2, which binds to the CCR2 receptor in immune cells, contributing to an immunosuppressive microenvironment. tandfonline.com By potentially targeting such pathways, this compound may help enhance tumor immunity. tandfonline.com

Furthermore, the acidic nature of the tumor microenvironment promotes immune evasion. mdpi.com While not directly stating that this compound reverses this acidity, its influence on immune cells within this environment is a key area of investigation. Nitric oxide (NO) is another factor that promotes immunosuppression in the TME. oncotarget.com this compound has been shown to have anti-inflammatory effects, which can be linked to the modulation of such suppressive factors. spandidos-publications.com

| Model/Context | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | PA may exert therapeutic effects through the tumor immune microenvironment. | Involvement with Dendritic cells, Eosinophils, Macrophages (M0, M1), and activated memory CD4+ T cells. | nih.govresearchgate.net |

| Bladder Cancer | PA may enhance tumor immunity by regulating the immunosuppressive microenvironment. | Potential targeting of the CCL2/CCR2 axis. | tandfonline.com |

Antiviral Activities of this compound

This compound has been identified as a compound with potential antiviral properties against several viruses. spandidos-publications.comnih.govresearcher.life Its mechanisms of action appear to involve the inhibition of viral replication and potentially other stages of the viral life cycle.

Studies suggest that this compound can interfere with the replication machinery of viruses. A network pharmacology and molecular docking study identified that this compound might be a promising bioactive ingredient for anti-COVID-19 action by inhibiting SARS-CoV-2 replication. tandfonline.com The study pointed towards the suppression of Mpro, a key protease in SARS-CoV-2, as a potential mechanism. tandfonline.com Another study also highlighted its potential against the SARS-CoV-2 3CL hydrolytic enzyme. researchgate.net Triterpenoids, the class of compounds this compound belongs to, are noted for their ability to interrupt viral replication mechanisms. semanticscholar.org For instance, some antiviral drugs work by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is crucial for viral RNA replication. semanticscholar.orgd-nb.info this compound's role in these specific pathways is a subject of ongoing research. semanticscholar.org

The initial stages of viral infection, including entry into the host cell, are critical targets for antiviral therapies. Some natural compounds are known to interrupt the attachment of the virus to the host cell or inhibit its entry. semanticscholar.org For example, certain alkaloids can interfere with SARS virus entry by attaching to the spike glycoprotein (B1211001) or the human cell receptor ACE2. semanticscholar.org While direct evidence detailing this compound's specific effects on viral entry and assembly is still emerging, the broad anti-inflammatory and immunomodulatory effects of triterpenoids suggest they could influence the host environment to be less conducive to viral processes. rsc.org

This compound is recognized for its broad biological properties, including antiviral activity. spandidos-publications.comresearcher.lifemdpi.com Its action against the key protease of SARS-CoV-2 suggests a targeted mechanism that could be relevant for other coronaviruses. tandfonline.com Furthermore, research on herbal formulas containing this compound has shown inhibitory effects on the replication of the influenza A virus (IAV). nih.gov This suggests that this compound's antiviral effects may extend to different types of enveloped viruses, hinting at a broad-spectrum potential that warrants further investigation. nih.govfrontiersin.org

| Virus | Observed Effect | Proposed Mechanism | Citation |

|---|---|---|---|

| SARS-CoV-2 | Inhibition of viral replication. | Suppression of Mpro, a key viral protease. | tandfonline.com |

| Influenza A Virus (IAV) | Inhibition of IAV infection and viral protein production (as part of a formula). | Induction of an antiviral state by modulating IFN signaling pathway and ISG expression. | nih.gov |

Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective potential, particularly in the context of ischemia-reperfusion injury and conditions involving neuroinflammation and oxidative stress. ane.plnih.govbohrium.com

A primary mechanism behind this compound's neuroprotective action is its ability to mitigate neuroinflammation and oxidative stress. nih.gov Iron dysregulation in neurological diseases can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress, triggering inflammatory responses. nih.gov In studies using SH-SY5Y cells, pretreatment with this compound was found to reduce intracellular ROS levels, preserve mitochondrial membrane potential, and protect cells from apoptotic death induced by ferrous ions. nih.govresearchgate.net

Further research has shown that this compound can regulate key genes involved in inflammatory pathways, such as the NF-κB and IL-17 signaling pathways, to prevent apoptotic cell death. nih.gov In models of cerebral ischemia-reperfusion injury, this compound significantly reduced neuronal damage and apoptosis. nih.gov This protective effect is linked to its ability to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and repair. nih.govbohrium.com Additionally, this compound has been shown to protect neuronal cells by targeting the miR-155/NRF2/HO-1 axis, which plays a significant role in modulating oxidative stress and apoptosis. ane.pl It also exhibits antioxidant properties by scavenging ROS. nih.gov

| Model/Condition | Key Findings | Proposed Mechanism | Citation |

|---|---|---|---|

| Hypoxia/Reoxygenation-induced N2a cells | Protects neuronal cells from damage. | Targets the miR-155/NRF2/HO-1 axis. | ane.pl |

| Cerebral Ischemia/Reperfusion in rats | Reduced infarct volume, neuronal damage, and apoptosis. | Activation of the PI3K/Akt signaling pathway. | nih.govbohrium.com |

| Iron-induced toxicity in SH-SY5Y cells | Reduced intracellular ROS, preserved mitochondrial membrane potential, protected from apoptosis. | Regulation of NF-κB and IL-17 signaling pathways. | nih.govresearchgate.net |

| AH Plus-induced inflammation in MC-3T3 E1 cells | Suppressed production of nitric oxide, TNF-α, and IL-1β; reduced ROS formation. | Inhibition of NF-κB translocation; antioxidant effect. | nih.gov |

Preservation of Neuronal Viability and Function

This compound has demonstrated significant potential in preserving the viability and function of neuronal cells, particularly under conditions of stress such as ischemia/reperfusion and hypoxia/reoxygenation (H/R). ane.plspandidos-publications.com Studies have shown that this compound can protect against neuronal damage and apoptosis following brain ischemia/reperfusion injury. spandidos-publications.com One of its primary mechanisms involves the activation of the PI3K/Akt signaling pathway, which leads to the downregulation of pro-apoptotic proteins like caspase-3, thereby reducing brain damage. nih.gov

In an in vitro model using N2a cells to simulate the neuronal damage from cerebral ischemia/reperfusion, this compound treatment enhanced cell viability and inhibited the increase in apoptosis induced by H/R. ane.pl The protective mechanism was linked to the regulation of the miR-155/NRF2/HO-1 axis. ane.pl this compound was found to reverse the H/R-induced increase in miR-155 expression and upregulate the expression of Nuclear factor E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress. ane.pl

Potential in Neurodegenerative Disease Models

The neuroprotective properties of this compound extend to models relevant to neurodegenerative diseases. Iron dysregulation is a critical factor in the pathology of conditions like Alzheimer's and Parkinson's disease, as excess iron can lead to oxidative stress and neuroinflammation. researchgate.netnih.gov In studies using the SH-SY5Y human neuroblastoma cell line, a common in vitro model for neurodegenerative research, this compound showed protective effects against iron-induced toxicity. researchgate.netnih.gov

Pre-treatment with this compound was found to reduce intracellular reactive oxygen species (ROS) levels, preserve mitochondrial membrane potential, and protect the cells from apoptotic death triggered by excess ferrous ions (Fe2+). researchgate.netnih.gov Further investigation using RNA sequencing revealed that this compound may exert these effects by downregulating key genes involved in inflammatory pathways, such as the NF-κB and IL-17 signaling pathways. researchgate.net This suggests that this compound has the potential to mitigate neuroinflammation and oxidative stress, two key processes in the progression of neurodegenerative diseases. researchgate.netnih.gov Additionally, this compound has been noted for its ability to effectively clear the accumulation of amyloid-β 1-42 (Aβ1-42) in cells, a key pathological hallmark of Alzheimer's disease. rsc.org

Table 1: Research Findings on the Neuroprotective Effects of this compound

| Model System | Condition | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| In vivo (rats) | Brain Ischemia/Reperfusion | Reduced infarct volume, brain water content, neuronal damage, and apoptosis. | Activation of PI3K/Akt pathway; downregulation of caspase-3. | spandidos-publications.comnih.gov |

| N2a cells | Hypoxia/Reoxygenation (H/R) | Enhanced cell viability; decreased apoptosis. | Regulation of miR-155/NRF2/HO-1 axis; upregulation of NRF2 and HO-1. | ane.pl |

| SH-SY5Y cells | Iron (Fe2+)-induced toxicity | Reduced intracellular ROS; preserved mitochondrial membrane potential; prevented apoptotic cell death. | Downregulation of genes in NF-κB and IL-17 signaling pathways. | researchgate.netnih.gov |

| Cellular model | Aβ1-42 accumulation | Effective clearance of Aβ1-42. | Not specified. | rsc.org |

Other Investigated Pharmacological Activities

This compound has been identified as having significant antihyperglycemic and antidiabetic properties. tjpr.orgmdpi.com Its mechanism of action involves the modulation of glucose transport and metabolism in cells, particularly adipocytes. researchgate.net In 3T3-L1 adipocytes, this compound was shown to stimulate glucose uptake, a critical process for maintaining blood glucose homeostasis. researchgate.netchemfaces.com

This stimulatory effect is achieved by enhancing both the gene expression and the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane. mdpi.comresearchgate.net The increased presence of GLUT4 on the cell surface facilitates greater glucose entry into the cell. researchgate.net The signaling pathways involved in this process include the phosphorylation and activation of insulin (B600854) receptor substrate (IRS)-1, Akt (also known as protein kinase B), and AMP-activated kinase (AMPK). researchgate.net The involvement of the PI3K/Akt and AMPK pathways has been confirmed, as inhibitors of these pathways block the glucose uptake stimulated by this compound. researchgate.net Beyond glucose uptake, this compound also promotes the accumulation of triglycerides and inhibits lipolysis in differentiated adipocytes, demonstrating broader insulin-like activities. researchgate.netchemfaces.com

Table 2: Research Findings on the Antidiabetic Effects of this compound

| Model System | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|

| 3T3-L1 adipocytes | Stimulated glucose uptake; increased triglyceride accumulation; inhibited lipolysis. | Enhanced GLUT4 gene expression and translocation to the plasma membrane. | researchgate.netchemfaces.com |

| 3T3-L1 adipocytes | Increased phosphorylation of key signaling proteins. | Activation of PI3K/Akt and AMPK signaling pathways. | researchgate.net |

| db/db mice | Decreased postprandial blood glucose levels. | Acts as an insulin sensitizer. | frontiersin.org |

| Diabetic Nephropathy (DN) mice | Decreased fasting blood glucose levels. | Antihyperglycemic effects. | tjpr.org |

A fundamental aspect of this compound's pharmacological profile is its potent antioxidant activity. oup.com It functions by mitigating oxidative stress through multiple mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems. researchgate.netchemfaces.com Oxidative stress, characterized by an overproduction of ROS, can damage vital biomolecules like lipids, proteins, and nucleic acids. tjpr.org

This compound has been shown to activate the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses. tjpr.orgnih.gov In models of sepsis-induced acute kidney injury, this compound treatment led to the upregulation of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.gov This pathway helps protect cells from oxidative damage. ane.pl Similarly, in diabetic nephropathy models, this compound treatment increased the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. tjpr.org In myocardial cells subjected to hypoxia/reoxygenation, this compound effectively reversed abnormalities in oxidative stress indicators, including lactate (B86563) dehydrogenase (LDH), MDA, SOD, and ROS. oup.com

Table 3: Research Findings on the Antioxidant Mechanisms of this compound

| Model System | Condition | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Sepsis-induced AKI (rats) | Sepsis | Decreased oxidative stress. | Activation of Nrf2/HO-1 pathway. | nih.gov |

| Diabetic Nephropathy (DN) mice | Diabetes | Increased SOD activity; decreased MDA levels. | Limits oxidative stress-induced damage. | tjpr.org |

| H9C2 cardiomyocytes | Hypoxia/Reoxygenation | Reversed abnormal levels of LDH, MDA, SOD, and ROS. | Scavenging of ROS. | oup.com |

| SH-SY5Y cells | Iron-induced toxicity | Reduced intracellular ROS levels. | Regulation of neuroinflammation and oxidative stress damage. | researchgate.net |

| MC-3T3 E1 cells | Inflammation | Reduced ROS formation. | Scavenging of ROS; inhibition of NF-κB translocation. | spandidos-publications.comchemfaces.com |

This compound exhibits significant protective effects on both the liver and kidneys across various injury models. spandidos-publications.com Its nephroprotective activity has been particularly noted in cases of acute kidney injury (AKI). spandidos-publications.com In a mouse model of ischemia-reperfusion-induced AKI (IRI-AKI), this compound administration alleviated kidney injury and improved renal function. spandidos-publications.commdpi.com The underlying mechanism involves the inhibition of ferroptosis, a form of regulated cell death dependent on iron and lipid peroxidation. spandidos-publications.comnih.gov this compound achieves this by activating the Nrf2 signaling pathway, which in turn upregulates downstream proteins that combat ferroptosis, such as glutathione (B108866) peroxidase 4 (GPX4) and solute carrier family 7 member 11 (xCT). mdpi.comnih.gov

In the context of sepsis-induced AKI, this compound has been shown to reduce kidney inflammation by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also activating the protective Nrf2/HO-1 pathway. nih.gov

The hepatoprotective effects of this compound have been investigated in models of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govfrontiersin.org In high-fat diet-induced MASLD mice, this compound treatment reversed liver injury, as evidenced by decreased plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and reduced hepatic lipid accumulation. frontiersin.org The mechanism appears to involve the regulation of Peroxisome proliferator-activated receptor α (PPARα), which subsequently inhibits ferroptosis and alleviates steatosis. nih.govfrontiersin.org Studies on carbon tetrachloride-induced liver injury in rats also suggest that components of Poria cocos, like this compound, can reduce inflammatory markers such as TNF-α and IL-6. ekb.eg

Table 4: Research Findings on the Hepatoprotective and Nephroprotective Effects of this compound

| Organ | Model System | Condition | Key Findings | Proposed Mechanism of Action | Citation(s) |

|---|---|---|---|---|---|

| Kidney | Ischemia-Reperfusion-induced AKI (mice) | IRI-AKI | Alleviated kidney injury; improved renal function. | Inhibition of ferroptosis via activation of Nrf2/GPX4/xCT pathway. | spandidos-publications.commdpi.comnih.gov |

| Kidney | Sepsis-induced AKI (rats) | Sepsis | Decreased kidney index; reduced Cre and BUN; suppressed inflammation. | Anti-inflammatory and antioxidant effects via Nrf2/HO-1 pathway activation. | nih.gov |

| Liver | High-Fat Diet-induced MASLD (mice) | MASLD | Reversed liver injury; decreased plasma ALT, AST, TC, TG; reduced hepatic lipid accumulation. | Inhibition of ferroptosis through PPARα regulation. | nih.govfrontiersin.org |

| Liver | Carbon tetrachloride-induced injury (rats) | Chemical-induced liver injury | Reduced inflammatory markers (TNF-α, IL-6). | Modulation of macrophage activation. | ekb.eg |

Molecular Mechanisms and Signaling Pathways Mediated by Pachymic Acid

Elucidation of Specific Molecular Targets of Pachymic Acid

The biological activities of this compound are predicated on its ability to interact with specific biomolecules. Research has identified several key proteins that serve as direct targets, including nuclear receptors, enzymes, and other signaling proteins.

This compound has been identified as an agonist for specific nuclear receptors, which are critical regulators of gene expression. It is recognized as a novel and specific agonist for the retinoid X receptor (RXR), a key player in cellular differentiation. spandidos-publications.com Furthermore, studies have demonstrated that this compound is a potent ligand for Peroxisome proliferator-activated receptor α (PPARα). frontiersin.orgnih.gov This interaction is crucial for its role in alleviating metabolic dysfunction-associated steatotic liver disease by regulating lipid metabolism and inhibiting ferroptosis. frontiersin.orgnih.gov The binding affinity of this compound to its targets has also been explored through computational molecular docking studies. These analyses predict effective binding to several key proteins, suggesting a multi-target mechanism of action. nih.govoup.com

| Target Protein | Predicted Binding Energy (kcal/mol) | Associated Biological Context | Reference |

|---|---|---|---|

| Phosphatidylinositol 3-kinase regulatory subunit alpha (PIK3R1) | -8.8 | Gastric Cancer | nih.gov |

| Tyrosine-protein phosphatase non-receptor type 11 (PTPN11) | -8.0 | Gastric Cancer | nih.gov |

| Mitogen-activated protein kinase 1 (MAPK1) | -7.5 | Gastric Cancer | nih.gov |

| Heat shock protein 90-alpha (HSP90AA1) | -6.2 | Gastric Cancer | nih.gov |

| Growth factor receptor-bound protein 2 (GRB2) | -6.2 | Gastric Cancer | nih.gov |

| Proto-oncogene tyrosine-protein kinase Src (SRC) | -5.6 | Gastric Cancer | nih.gov |

| Chemokine (C-C motif) ligand 2 (CCL2) | Not Specified | Bladder Cancer / COVID-19 | tandfonline.comtandfonline.com |

| Thrombospondin-1 (THBS1) | Not Specified | Bladder Cancer / COVID-19 | tandfonline.comtandfonline.com |

| Matrix metallopeptidase 1 (MMP1) | Not Specified | Bladder Cancer / COVID-19 | tandfonline.comtandfonline.com |

This compound directly modulates the activity of several key enzymes involved in inflammation, metabolism, and viral replication. It is a known inhibitor of phospholipase A2, an enzyme that releases arachidonic acid, a precursor for inflammatory mediators like prostaglandins (B1171923) and leukotrienes. spandidos-publications.comjst.go.jp This action is complemented by its ability to inhibit the release of leukotriene B4. spandidos-publications.com In the context of viral diseases, this compound has been shown to inhibit the SARS-CoV-2 3CL hydrolytic enzyme with an IC50 value of 18.607 µM. spandidos-publications.com

Conversely, this compound can also act as an enzyme activator. It specifically activates pyruvate (B1213749) kinase muscle isozyme M2 (PKM2), a key regulator of glycolysis. spandidos-publications.comjst.go.jp However, it simultaneously acts as an inhibitor of hexokinase 2 (HK2), another critical glycolytic enzyme, demonstrating a complex regulatory role in cancer cell metabolism. spandidos-publications.comjst.go.jp Additionally, this compound inhibits the metabolic enzyme Cytochrome P450 2C9 (CYP2C9) with an IC50 of 21.25 µM, which has implications for drug-drug interactions. tandfonline.com

| Enzyme | Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| Phospholipase A2 | Inhibition | Not Specified | spandidos-publications.comjst.go.jp |

| Hexokinase 2 (HK2) | Inhibition | 5.01 µM | jst.go.jp |

| SARS-CoV-2 3CL hydrolytic enzyme | Inhibition | 18.607 µM | spandidos-publications.com |

| Cytochrome P450 2C9 (CYP2C9) | Inhibition | 21.25 µM | tandfonline.com |

| Pyruvate Kinase M2 (PKM2) | Activation | Not Specified | spandidos-publications.comjst.go.jp |

This compound influences cellular signaling by modulating critical protein-protein interactions (PPIs). It can suppress the expression of matrix metalloproteinase-9 (MMP-9) in a manner dependent on the transcription factor nuclear factor-κB (NF-κB). spandidos-publications.com In liver cancer cells, it was found to reduce the expression of integrin β1 and inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and Src, which in turn downregulates MMP-2 expression. jst.go.jp This indicates that this compound disrupts the FAK/Src signaling pathway, which is crucial for cell migration and invasion. jst.go.jp

Network pharmacology, a computational approach to study drug-target interactions, has been used to map the complex PPI networks affected by this compound. mdpi.com In studies related to gastric cancer, PPI network analysis identified SRC, MAPK1, and PIK3R1 as central hub proteins targeted by this compound. nih.gov A similar analysis for bladder cancer and COVID-19 highlighted CCL2, THBS1, and MMP1 as key target proteins within the interaction network. tandfonline.comtandfonline.com These findings suggest that this compound exerts its effects not by acting on a single target, but by modulating a network of interacting proteins.

Transcriptomic and Proteomic Analysis of this compound Treatment

To understand the global cellular response to this compound, researchers have employed large-scale transcriptomic and proteomic techniques. These methods provide a comprehensive view of the changes in gene expression and protein abundance, revealing the downstream consequences of this compound's interaction with its primary targets.

Transcriptomic analyses, using techniques like RNA-Sequencing (RNA-Seq) and DNA microarrays, have provided significant insights into the mechanisms of this compound. biocompare.commdpi.com An RNA-Seq study on SH-SY5Y neuroblastoma cells demonstrated that this compound confers neuroprotection against iron-induced toxicity by regulating the expression of key genes involved in inflammation and apoptosis. nih.gov Pre-treatment with this compound was found to modulate genes within the NF-κB and IL-17 signaling pathways. nih.gov

In a mouse model of metabolic dysfunction-associated steatotic liver disease, transcriptomic analysis of liver tissue revealed that this compound treatment significantly modulates gene expression related to the PPARα, MAPK, and ferroptosis pathways. frontiersin.org An earlier study using microarray analysis on pancreatic cancer cells (GSE64111) showed that this compound's effects involved the induction of endoplasmic reticulum (ER) stress-related genes. regeo.org

| Gene Symbol | Cell/Tissue Type | Observed Effect | Associated Pathway | Reference |

|---|---|---|---|---|

| IL1B | SH-SY5Y Cells | Regulation | NF-κB, IL-17 Signaling | nih.gov |

| CXCL8 | SH-SY5Y Cells | Regulation | NF-κB, IL-17 Signaling | nih.gov |

| CCL7 | SH-SY5Y Cells | Regulation | NF-κB, IL-17 Signaling | nih.gov |

| LRP1 | SH-SY5Y Cells | Regulation | Not Specified | nih.gov |

Proteomic approaches, often utilizing mass spectrometry, have been instrumental in identifying the protein targets of this compound and quantifying changes in protein expression. spandidos-publications.com A technique known as Drug Affinity Responsive Target Stability (DARTS), coupled with mass spectrometry, successfully identified pyruvate kinase (PK) as a direct binding target of this compound in breast cancer cell lysates. jst.go.jp

While comprehensive mass spectrometry-based proteomic studies on this compound are emerging, Western blot analyses have provided valuable data on changes in specific protein levels and their post-translational modifications. For instance, this compound treatment has been shown to decrease the phosphorylation of Akt and ERK in gallbladder carcinoma cells. medchemexpress.com In liver cancer cells, it reduces the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic proteins Bax and cleaved caspases 3 and 9. jst.go.jp In a model of metabolic liver disease, this compound suppressed the high-fat diet-induced phosphorylation of MAPK pathway components, including ASK1, ERK, JNK, and P38. frontiersin.org Furthermore, in hypothalamic neuronal cells, this compound was found to increase the protein expression of GAD65/67 and modulate the levels of α- and β-subunits of GABAA receptors. researchgate.net These studies collectively illustrate how this compound treatment leads to significant alterations in the abundance and activity of proteins that govern key cellular signaling pathways.

Involvement in Cellular Signaling Cascades

This compound's multifaceted effects are largely attributed to its ability to interfere with key signaling pathways that govern cellular function and fate. Its regulatory actions on these pathways are central to its observed biological properties.

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various diseases, including cancer.

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway. windows.netresearchgate.net In gastric cancer cells, for instance, this compound has been shown to suppress cell proliferation and induce apoptosis by controlling PI3K/Akt signaling. windows.netnih.gov This is achieved by reducing the phosphorylation levels of key proteins in the pathway. windows.net Similarly, in inflammatory bowel disease models, this compound has been observed to alleviate adalimumab resistance and reduce inflammatory responses by inhibiting the PI3K/Akt/mTOR signaling pathway in macrophages. researchgate.net The compound has also been found to inhibit Akt signaling in gallbladder cancer cells, contributing to its anti-tumorigenic effects. medchemexpress.com Furthermore, some studies suggest that poricoic acid A, a related compound, exerts its anticancer effects in ovarian cancer by inhibiting the mTOR/p70s6k signaling axis. scielo.br

Table 1: Effects of this compound on the PI3K/Akt/mTOR Pathway

| Cell/Tissue Type | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Gastric Cancer Cells (HGC-27) | In vitro | Decreased cell survival, induced apoptosis, and halted cell cycle progression by controlling the PI3K/AKT signaling pathway. | windows.netnih.gov |

| Macrophages (RAW 264.7) | In vitro | Alleviated adalimumab-resistance and inflammatory response by inhibiting the PI3K/AKT/mTOR signaling pathway. | researchgate.net |

| Gallbladder Carcinoma Cells | In vitro | Inhibited cell growth and downregulated p-Akt. | medchemexpress.com |

| Ovarian Cancer Cells (SKOV3) | In vitro | Poricoic acid A (a related triterpenoid) induced apoptosis and autophagy by inhibiting the mTOR/p70s6k signaling axis. | scielo.br |

| Diabetic Nephropathy Model | In vivo (mice) | Ameliorated diabetic nephropathy by inhibiting the PI3K/AKT pathway. | tjpr.org |

JNK/MAPK/ERK Pathway Modulation

The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways, are crucial in transducing extracellular signals into cellular responses. These pathways regulate a wide array of cellular processes, including inflammation, apoptosis, and cell differentiation.

This compound has been shown to modulate the JNK/MAPK/ERK pathways in various contexts. For example, it can induce apoptosis in lung cancer cells by activating ROS-dependent JNK and endoplasmic reticulum (ER) stress pathways. tandfonline.comjst.go.jp Conversely, in other scenarios, it has been found to inhibit these pathways. In lipopolysaccharide (LPS)-induced inflammation in H9c2 cardiomyocytes, this compound was observed to inhibit the phosphorylation of ERK1/2 and p38, thereby attenuating the inflammatory and apoptotic responses. spandidos-publications.comspandidos-publications.com Similarly, in a model of metabolic dysfunction-associated steatotic liver disease (MASLD), this compound was found to mitigate the condition by inhibiting the MAPK signaling pathway, as evidenced by the reduced phosphorylation of ASK, ERK, JNK, and p38. nih.gov The compound also inhibited ERK signaling in gallbladder cancer cells. medchemexpress.com

Table 2: Modulation of JNK/MAPK/ERK Pathways by this compound

| Cell/Tissue Type | Model | Pathway Modulation | Outcome | Reference(s) |

|---|---|---|---|---|

| Lung Cancer Cells | In vitro | Activation of ROS-dependent JNK pathway | Induction of apoptosis | tandfonline.comjst.go.jp |

| H9c2 Cardiomyocytes | In vitro (LPS-induced) | Inhibition of ERK1/2 and p38 phosphorylation | Attenuation of inflammation and apoptosis | spandidos-publications.comspandidos-publications.com |

| Liver Tissue | In vivo (MASLD mice) | Inhibition of ASK, ERK, JNK, and p38 phosphorylation | Mitigation of MASLD | nih.gov |

| Gallbladder Carcinoma Cells | In vitro | Inhibition of ERK pathway | Inhibition of cell growth and invasion | medchemexpress.comspandidos-publications.com |

| Liver Cancer Cells (HepG2, Huh7) | In vitro | Involvement of FAK-Src-JNK-MMP2 axis | Inhibition of cell invasion and migration | jst.go.jp |

| Polycystic Ovary Syndrome (PCOS) Model | In vivo (rats) and in vitro (KGN cells) | Inactivation of ERK signaling | Protection against PCOS and attenuation of apoptosis | um.es |

STAT Signaling Pathway Interference

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is a primary route for transmitting signals from cytokines and growth factors from the cell membrane to the nucleus, where STAT proteins act as transcription factors to regulate gene expression involved in immunity, proliferation, and apoptosis.

This compound has been shown to interfere with the STAT signaling pathway, particularly STAT3, which is often over-activated in cancer cells, promoting cell cycle progression and inhibiting apoptosis. nih.gov In gastric cancer SGC-7901 cells, this compound was found to significantly inactivate the JAK2/STAT3 pathway, leading to decreased expression of the anti-apoptotic protein Bcl-2 and subsequent induction of apoptosis. spandidos-publications.com The use of a JAK2 inhibitor mimicked the effects of this compound, further supporting the role of this pathway in the compound's anticancer activity. spandidos-publications.com

Table 3: Interference of this compound with the STAT Signaling Pathway

| Cell/Tissue Type | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Gastric Cancer Cells (SGC-7901) | In vitro and in vivo (nude mice) | Inactivated JAK2/STAT3 pathway, decreased Bcl-2 expression, and induced apoptosis. | spandidos-publications.com |

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a major cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

This compound has been consistently reported to activate the Nrf2/ARE pathway, contributing to its anti-inflammatory and antioxidant effects. spandidos-publications.com In a rat model of sepsis-induced acute kidney injury, this compound was shown to ameliorate renal damage by activating the Nrf2/HO-1 pathway. spandidos-publications.comeuropeanreview.org Similarly, in human dental pulp cells, this compound induced the translocation of Nrf2 into the nucleus, leading to increased HO-1 expression, which in turn suppressed inflammation and promoted odontoblast differentiation. spandidos-publications.comnih.gov Further studies have demonstrated that this compound can alleviate pulmonary hypertension and protect against renal ischemia-reperfusion injury by activating the Nrf2 signaling pathway. spandidos-publications.comnih.gov This activation leads to the upregulation of downstream targets like HO-1, GPX4, and xCT, which collectively enhance cellular antioxidant capacity and inhibit ferroptosis. spandidos-publications.comresearchgate.net

Table 4: Activation of the Nrf2/ARE Pathway by this compound

| Cell/Tissue Type | Model | Key Findings | Reference(s) |

|---|---|---|---|

| Renal Tissue | In vivo (sepsis-induced AKI rats) | Enhanced expression of Nrf2 and HO-1, leading to anti-inflammatory and antioxidant effects. | spandidos-publications.comeuropeanreview.org |

| Human Dental Pulp Cells | In vitro | Induced Nrf2 translocation and HO-1 expression, suppressing inflammation. | spandidos-publications.comnih.gov |

| Pulmonary Artery Smooth Muscle Cells | In vitro (hypoxia-induced) | Activated the Nrf2-Keap1-ARE signaling pathway, inhibiting proliferation and promoting apoptosis. | nih.gov |

| Renal Tissue | In vivo (ischemia-reperfusion injury) | Activated the NRF2 signaling pathway, upregulating GPX4, xCT, and HO-1 to inhibit ferroptosis. | spandidos-publications.comresearchgate.net |

| Retinal Pigment Epithelial Cells | In vitro (H2O2-induced) | Activated the Nrf2/HO-1 pathway, protecting against oxidative stress and apoptosis. | researchgate.netresearchgate.net |

Epigenetic Modifications Induced by this compound

Epigenetic modifications, such as histone acetylation and deacetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. These modifications are increasingly recognized as important targets for therapeutic intervention.

Histone Acetylation and Deacetylation

Histone acetylation, mediated by histone acetyltransferases (HATs), generally leads to a more open chromatin structure, facilitating gene transcription. Conversely, histone deacetylases (HDACs) remove acetyl groups, resulting in chromatin condensation and gene silencing. The balance between HAT and HDAC activity is critical for normal cellular function, and its disruption is implicated in diseases like cancer. worldscientific.com

This compound has been shown to influence histone acetylation dynamics. Specifically, it has been demonstrated to protect hepatic cells from oxygen-glucose deprivation/reperfusion injury by activating Sirtuin 1 (SIRT1), a class III histone deacetylase. researchgate.net This activation of SIRT1 leads to the inhibition of High Mobility Group Box 1 (HMGB1) acetylation, a key event in reducing inflammation. researchgate.netresearchgate.net By modulating the acetylation status of proteins like HMGB1, this compound can exert significant control over inflammatory and cell death pathways. researchgate.netxiahepublishing.com

Table 5: Epigenetic Modifications by this compound

| Cell/Tissue Type | Model | Mechanism | Outcome | Reference(s) |

|---|---|---|---|---|

| Hepatic Cells | In vitro (OGD/R) | Activates SIRT1, inhibiting HMGB1 acetylation. | Protection against ischemia-reperfusion injury. | researchgate.netresearchgate.net |

DNA Methylation Patterns

Current scientific literature provides limited direct evidence on the specific effects of this compound on DNA methylation patterns. While the broader field of natural compounds and their epigenetic modifications is an active area of research, detailed studies focusing on this compound's role in altering DNA methylation are not extensively available.

Epigenetic factors, including DNA methylation, are crucial in the progression of various diseases. For instance, the advancement of prostate cancer is understood to be a multi-step process influenced by both genetic and epigenetic changes. grantome.com Although this compound has been identified as a potential agent for prostate cancer intervention, its precise mechanism regarding DNA methylation in this context remains to be fully elucidated. grantome.com

Further research is required to determine whether this compound directly or indirectly influences the enzymes responsible for DNA methylation, such as DNA methyltransferases (DNMTs), or affects the methylation status of specific gene promoters or CpG islands, thereby altering gene expression. Such studies would be invaluable in providing a more complete understanding of this compound's molecular mechanisms.

Non-Coding RNA Regulation (e.g., miRNAs)

This compound has been shown to exert significant regulatory effects on non-coding RNAs, particularly microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. dntb.gov.uaresearchgate.net By modulating the expression of specific miRNAs, this compound can influence various signaling pathways and cellular processes.

In the context of colorectal cancer, this compound has been found to inhibit cancer cell proliferation and metastasis by upregulating miR-148a-5p. nih.gov This increase in miR-148a-5p expression leads to the repression of its target, interferon alpha-inducible protein 6 (IFI6). The downregulation of IFI6, in turn, affects the AKT and Smad 3 signaling pathways. nih.gov The inhibitory effects of this compound on these pathways can be reversed by a miR-148a-5p inhibitor, highlighting the critical role of this miRNA in the anti-cancer activity of this compound. nih.gov

Another significant finding is the role of this compound in neuroprotection. In models of cerebral ischemia/reperfusion injury, this compound provides a protective effect by targeting the miR-155/NRF2/HO-1 axis. targetmol.com It is suggested that this compound protects neuronal cells by modulating miR-155, which in turn regulates the NRF2/HO-1 pathway, a key player in the cellular stress response. targetmol.com

Furthermore, this compound has demonstrated a protective role against doxorubicin-induced heart failure by suppressing the expression of miR-24-3p. dntb.gov.uaresearchgate.netnih.govbohrium.com Doxorubicin (B1662922), a chemotherapy agent, can cause an overexpression of miR-24-3p in the heart. nih.govworldscientific.com this compound counteracts this by downregulating miR-24-3p, thereby alleviating cardiac damage. nih.govbohrium.com

The table below summarizes the research findings on the regulation of non-coding RNAs by this compound.

| Cell/Tissue Type | Condition | Non-Coding RNA | Effect of this compound | Downstream Target/Pathway | Reference |

| Colorectal Cancer Cells (HT29 and DLD-1) | Cancer | miR-148a-5p | Upregulation | IFI6, AKT, Smad 3 | nih.gov |

| Neuronal Cells (N2a) | Hypoxia/Reoxygenation | miR-155 | Modulation | NRF2/HO-1 | targetmol.com |

| Rat Heart | Doxorubicin-induced Heart Failure | miR-24-3p | Downregulation | Junctophilin-2 | nih.govbohrium.com |

Structure Activity Relationship Sar Studies of Pachymic Acid and Its Analogs

Synthesis of Pachymic Acid Derivatives and Analogs

To explore the SAR of this compound, researchers have synthesized a variety of derivatives by modifying its core structure. One study reported the synthesis of 18 this compound derivatives to evaluate their anticancer potential. nih.govnih.gov The modifications were targeted at various positions on the this compound molecule.

Examples of synthetic strategies include:

Esterification at C-21: The carboxylic acid at position C-21 has been esterified with different groups, including benzyl (B1604629) and alkyl chains. nih.gov For instance, the benzyl derivative (A1) showed moderate cytotoxicity. nih.gov